3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride
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Overview
Description
3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride is a deuterated form of hydroxybupropion, a major active metabolite of the antidepressant drug bupropion. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of bupropion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride involves multiple steps, starting from the appropriate benzene derivative. The key steps include:
Chlorination: Introduction of the chlorine atom to the benzene ring.
Amination: Substitution of the chlorine atom with a tert-butyl-d9 amine group.
Hydroxylation: Introduction of the hydroxyl group to the benzenemethanol structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.
Purification: Use of techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride undergoes several types of chemical reactions:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bupropion.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of bupropion.
Drug Development: Used as a reference standard in the development of new antidepressant drugs.
Biological Research: Understanding the interaction of bupropion and its metabolites with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and contributes to its antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxybupropion: The non-deuterated form of the compound.
Bupropion: The parent drug from which hydroxybupropion is derived.
Threohydroxybupropion: Another metabolite of bupropion with similar properties.
Uniqueness
3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Properties
Molecular Formula |
C13H21Cl2NO |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |
InChI Key |
YZHVQDVGTAELNB-SKNDMWRXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origin of Product |
United States |
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